5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Overview
Description
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride (BCFBSCl) is a chemical compound used in organic synthesis, particularly in the synthesis of peptides and peptidomimetics. BCFBSCl is a versatile reagent and has been used in a variety of applications, including the synthesis of peptide-based drugs, as well as in the synthesis of other compounds. BCFBSCl is a member of the sulfonyl chloride family of compounds and is used in a variety of chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride is not well understood. However, it is believed that the reaction of this compound with other molecules is mediated by a nucleophilic substitution reaction. In this reaction, the this compound acts as a nucleophile and attacks the electrophilic center of the other molecule, resulting in the formation of a new bond. The reaction is believed to be reversible, and the final product is dependent on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have an effect on the activity of enzymes and other proteins involved in cellular processes. Additionally, this compound may have an effect on the expression of genes involved in cellular processes.
Advantages and Limitations for Lab Experiments
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easily accessible. Additionally, this compound is a versatile reagent and can be used in a variety of chemical reactions. However, this compound is a toxic compound and should be handled with care. Additionally, the reaction of this compound with other molecules is reversible, and the final product is dependent on the reaction conditions.
Future Directions
In the future, 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride could be used in the synthesis of peptide-based drugs with improved efficacy and safety profiles. Additionally, this compound could be used to synthesize peptide-based inhibitors of protein-protein interactions, as well as peptide-based inhibitors of enzyme activity. This compound could also be used in the synthesis of peptide-based inhibitors of signal transduction pathways, as well as peptide-based inhibitors of transcription factors. Finally, this compound could be used to study the biochemical and physiological effects of the compound on various cellular processes.
Scientific Research Applications
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of peptide-based drugs, as well as in the synthesis of other compounds. This compound has also been used in the synthesis of peptide-based inhibitors of protein-protein interactions, as well as in the synthesis of peptide-based inhibitors of enzyme activity. Additionally, this compound has been used in the synthesis of peptide-based inhibitors of signal transduction pathways, as well as in the synthesis of peptide-based inhibitors of transcription factors.
properties
IUPAC Name |
5-bromo-2-cyano-4-formylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-7-2-8(15(10,13)14)5(3-11)1-6(7)4-12/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOVDTGYHBZGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)S(=O)(=O)Cl)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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